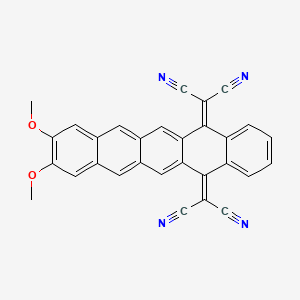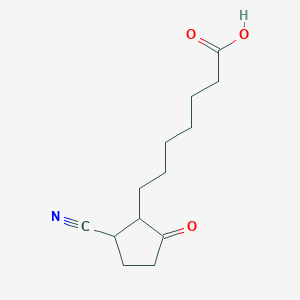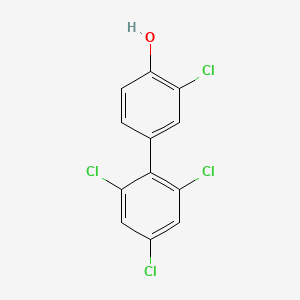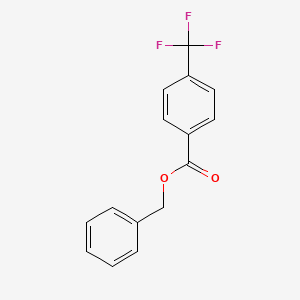
2,2'-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its pentacene core, which is substituted with methoxy groups at the 9 and 10 positions, and dicyanoethylene groups at the 5 and 14 positions. The presence of these functional groups imparts distinct electronic and photophysical properties to the compound.
准备方法
The synthesis of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Synthesis of 9,10-Dimethoxypentacene: This step involves the methoxylation of pentacene at the 9 and 10 positions using methanol and a suitable catalyst.
Formation of Dicyanoethylene Groups: The next step involves the introduction of dicyanoethylene groups at the 5 and 14 positions of the dimethoxypentacene core. This can be achieved through a Knoevenagel condensation reaction using malononitrile and a base such as piperidine.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems and purification techniques.
化学反应分析
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pentacene derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted and functionalized pentacene derivatives.
科学研究应用
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of advanced organic materials with unique electronic and photophysical properties.
Biology: It is employed in the development of fluorescent probes for biological imaging, particularly in the near-infrared (NIR) region.
Industry: It is used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through processes such as electron transfer, energy transfer, and fluorescence resonance energy transfer (FRET). These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects.
相似化合物的比较
2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile can be compared with other similar compounds, such as:
2,2’-(Anthracene-9,10-diylidene)dimalononitrile: This compound has a similar dicyanoethylene substitution but with an anthracene core instead of a pentacene core.
2,2’-(9,10-Dimethoxyanthracene-5,14-diylidene)dipropanedinitrile: This compound has both methoxy and dicyanoethylene substitutions but with an anthracene core.
The uniqueness of 2,2’-(9,10-Dimethoxypentacene-5,14-diylidene)dipropanedinitrile lies in its pentacene core, which imparts distinct electronic properties and enhances its applicability in various scientific fields.
属性
CAS 编号 |
185739-92-8 |
|---|---|
分子式 |
C30H16N4O2 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
2-[14-(dicyanomethylidene)-9,10-dimethoxypentacen-5-ylidene]propanedinitrile |
InChI |
InChI=1S/C30H16N4O2/c1-35-27-11-19-7-17-9-25-26(10-18(17)8-20(19)12-28(27)36-2)30(22(15-33)16-34)24-6-4-3-5-23(24)29(25)21(13-31)14-32/h3-12H,1-2H3 |
InChI 键 |
YXQUUOWNXPGYDH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C=C3C=C4C(=CC3=CC2=C1)C(=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Carbamic acid, [4-[[(3S)-3-aminobutyl]amino]butyl]-, 2-[[6-[(aminoiminomethyl)amino]hexyl]amino]-2-oxoethyl ester](/img/structure/B12568202.png)
![6-[(Tridecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12568203.png)


![4-[2-(Pyren-1-YL)ethenyl]pyridine](/img/structure/B12568214.png)

![N-(5-Aminopentyl)-4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzamide](/img/structure/B12568224.png)
![4-[2-Methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B12568225.png)

![Aziridine, 2-(iodomethyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12568229.png)



